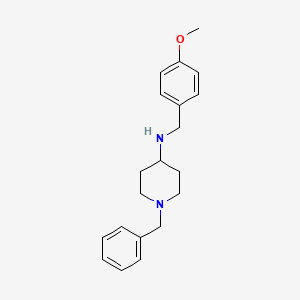

1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine

CAS No.: 415970-67-1

Cat. No.: VC7423979

Molecular Formula: C20H26N2O

Molecular Weight: 310.441

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 415970-67-1 |

|---|---|

| Molecular Formula | C20H26N2O |

| Molecular Weight | 310.441 |

| IUPAC Name | 1-benzyl-N-[(4-methoxyphenyl)methyl]piperidin-4-amine |

| Standard InChI | InChI=1S/C20H26N2O/c1-23-20-9-7-17(8-10-20)15-21-19-11-13-22(14-12-19)16-18-5-3-2-4-6-18/h2-10,19,21H,11-16H2,1H3 |

| Standard InChI Key | YIMSPZSPOCILQU-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CNC2CCN(CC2)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

1-Benzyl-N-(4-methoxybenzyl)piperidin-4-amine is systematically named to reflect its substitution pattern: a piperidin-4-amine backbone with benzyl and 4-methoxybenzyl groups at the nitrogen atoms. The molecular formula corresponds to an exact mass of 310.205 Da . The 4-methoxybenzyl moiety introduces an ether functional group, enhancing the compound’s lipophilicity compared to unsubstituted piperidine derivatives.

Structural Characterization

The compound’s structure is confirmed via spectral techniques such as GC/MS and NMR, as evidenced by data from structurally related analogs . For instance, the SMILES notation C1(N(C2=CC=C(C=C2)OC)CC3=CC=CC=C3)CCNCC1 delineates the connectivity of the benzyl and 4-methoxybenzyl groups to the piperidine ring . The presence of methoxy and benzyl substituents influences electronic distribution, as observed in the NMR chemical shifts of analogous compounds, where aromatic protons resonate between δ 7.2–7.6 ppm and methoxy protons at δ 3.8 ppm .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine is documented, analogous piperidine derivatives are synthesized via reductive amination or nucleophilic substitution. For example, N-benzyl-4-formylpiperidine—a precursor to donepezil—is produced via Wittig reactions or hydride reductions of esters . Adapting these methods, the target compound could be synthesized by reacting 4-aminopiperidine with benzyl and 4-methoxybenzyl halides under basic conditions.

Optimization Challenges

Key challenges include minimizing byproducts from over-alkylation and ensuring regioselectivity. The use of sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) as a reducing agent, as reported in ester-to-aldehyde conversions , might enhance yield in intermediate steps. Purification often involves silica gel chromatography with dichloromethane/methanol gradients, as demonstrated in the isolation of related amines .

Physicochemical Properties

Thermodynamic Parameters

The compound exhibits a LogP of 3.78, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Its polar surface area (24.5 Ų) suggests limited hydrogen-bonding capacity, aligning with trends observed in CNS-active compounds . While melting and boiling points are unreported, analogs like N-benzyl-4-formylpiperidine are liquids at room temperature, implying similar behavior .

Solubility and Stability

Predicted aqueous solubility is low (<1 mg/mL), necessitating formulation with co-solvents like dimethyl sulfoxide. Stability under acidic conditions is likely compromised due to the basic piperidine nitrogen (pKa ~10), requiring storage in inert atmospheres to prevent degradation.

Pharmacological and Toxicological Profile

Biological Activity

Although direct studies are lacking, structurally similar piperidines exhibit acetylcholinesterase (AChE) inhibition . For instance, donepezil—a derivative of N-benzyl-4-formylpiperidine—binds reversibly to AChE with IC₅₀ values in the nanomolar range . The 4-methoxybenzyl group in 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine may modulate affinity for aromatic residues in enzyme active sites.

Toxicity Considerations

Analytical Characterization

Spectroscopic Methods

GC/MS analysis of the analog 1-benzyl-N-butyl-N-(4-methoxyphenyl)piperidin-4-amine reveals a molecular ion peak at m/z 352.251 ([M]⁺), with fragmentation patterns corresponding to loss of the butyl group (m/z 265) and methoxyphenyl moiety (m/z 121) . NMR spectra exhibit distinct signals for the piperidine ring (δ 2.8–3.2 ppm), benzyl protons (δ 7.2–7.6 ppm), and methoxy group (δ 3.8 ppm) .

Chromatographic Techniques

High-performance liquid chromatography (HPLC) methods using C18 columns and methanol/water gradients achieve baseline separation of related piperidines, with retention times between 2.2–2.5 minutes .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a potential intermediate in synthesizing AChE inhibitors or opioid receptor modulators. Its benzyl and methoxybenzyl groups provide handles for further functionalization, enabling diversification of pharmacological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume